DP1 Binding Potency: Laropiprant vs. Legacy and Investigational DP1 Antagonists
Laropiprant demonstrates sub-nanomolar binding affinity for the human DP1 receptor (Ki = 0.57 nM) [1]. This represents a 232-fold improvement in potency compared to the classical DP1 antagonist L-888607 Racemate (Ki = 132 nM) [2]. Laropiprant also shows comparable potency to the most advanced preclinical DP1 antagonist compound 1h (Ki = 0.43 nM) [3] and Asapiprant (Ki = 0.44 nM) [4], while exceeding the potency of S-5751 (Ki = 1.6 nM) by approximately 2.8-fold.
| Evidence Dimension | DP1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.57 nM |
| Comparator Or Baseline | L-888607 Racemate: 132 nM; Compound 1h: 0.43 nM; Asapiprant: 0.44 nM; S-5751: 1.6 nM |
| Quantified Difference | 232-fold more potent than L-888607; 2.8-fold more potent than S-5751; comparable to compound 1h and Asapiprant |
| Conditions | Radioligand competition binding assay using human DP1 receptor expressed in HEK293 cells |
Why This Matters
For procurement decisions, Laropiprant offers a validated, commercially available DP1 antagonist with potency in the top tier of the class, avoiding the compromised affinity of legacy compounds like L-888607.
- [1] Sturino CF, et al. J Med Chem. 2007;50(4):794-806. DP1 Ki = 0.57 nM. View Source
- [2] Beaulieu C, et al. Bioorg Med Chem Lett. 2008;18(8):2696-2700. L-888607 Racemate: DP1 Ki = 132 nM. View Source
- [3] Li L, Beaulieu C, Guay D, et al. Bioorg Med Chem Lett. 2011;21(1):222-226 (compound 1h Ki = 0.43 nM). View Source
- [4] Asapiprant (S-555739). ProbeChem Product Information. DP1 Ki = 0.44 nM. View Source
